molecular formula C25H28BrO2P B12332881 (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide

Cat. No.: B12332881
M. Wt: 471.4 g/mol
InChI Key: AZLQXUWGRWBERK-UHFFFAOYSA-M
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Description

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H28BrO2P and a molecular weight of 471.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, ensuring high purity and yield. The process is optimized for large-scale production, often involving continuous flow reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonium compounds .

Scientific Research Applications

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, influencing various biochemical processes. Its phosphonium group allows it to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction .

Comparison with Similar Compounds

Similar Compounds

    (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Similar in structure but with a shorter carbon chain.

    (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (AP39): A mitochondria-targeted hydrogen sulfide donor.

Uniqueness

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide is unique due to its specific molecular structure, which allows for targeted interactions with cellular components. Its longer carbon chain compared to similar compounds provides distinct physicochemical properties and biological activities .

Properties

Molecular Formula

C25H28BrO2P

Molecular Weight

471.4 g/mol

IUPAC Name

(1-ethoxy-1-oxopentan-2-yl)-triphenylphosphanium;bromide

InChI

InChI=1S/C25H28O2P.BrH/c1-3-14-24(25(26)27-4-2)28(21-15-8-5-9-16-21,22-17-10-6-11-18-22)23-19-12-7-13-20-23;/h5-13,15-20,24H,3-4,14H2,1-2H3;1H/q+1;/p-1

InChI Key

AZLQXUWGRWBERK-UHFFFAOYSA-M

Canonical SMILES

CCCC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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